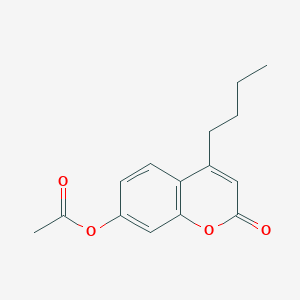

4-butyl-2-oxo-2H-chromen-7-yl acetate

Descripción

The exact mass of the compound 4-butyl-2-oxo-2H-chromen-7-yl acetate is 260.10485899 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-butyl-2-oxo-2H-chromen-7-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-2-oxo-2H-chromen-7-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-butyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-4-5-11-8-15(17)19-14-9-12(18-10(2)16)6-7-13(11)14/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCLBHSIIHUBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 4-butyl-2-oxo-2H-chromen-7-yl acetate

Foreword

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-butyl-2-oxo-2H-chromen-7-yl acetate. Coumarin derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and as fluorescent probes.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It offers a detailed, step-by-step methodology, grounded in established chemical principles, to ensure reproducibility and high-yield production of the target compound. The synthesis is presented in two primary stages: the formation of the coumarin core via the Pechmann condensation, followed by the acetylation of the 7-hydroxy group.

Retrosynthetic Analysis

The synthetic strategy for 4-butyl-2-oxo-2H-chromen-7-yl acetate is logically devised through a retrosynthetic approach. The target molecule is disconnected at the acetyl group's ester linkage, identifying the key intermediate, 4-butyl-7-hydroxycoumarin. This intermediate is then retrosynthetically disassembled via the Pechmann condensation reaction, leading to commercially available starting materials: resorcinol and a suitable β-ketoester, namely ethyl 3-oxohexanoate.

Figure 1: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of 4-butyl-7-hydroxycoumarin via Pechmann Condensation

The Pechmann condensation is a classic and highly versatile method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[3][4][5] For this synthesis, resorcinol is selected as the phenolic component to install the required 7-hydroxy group, owing to its activated nature which facilitates the reaction under milder conditions compared to simple phenols.[3][5]

Principle and Mechanism

The reaction mechanism involves three key steps catalyzed by a strong acid:

-

Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester (ethyl 3-oxohexanoate), activating it for nucleophilic attack by the hydroxyl group of resorcinol. This is followed by the elimination of ethanol.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The intermediate formed undergoes an intramolecular cyclization. The aromatic ring attacks the protonated ketone, forming a new six-membered ring.

-

Dehydration: The final step is the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic coumarin ring system.[3][6]

Figure 2: Simplified workflow of the Pechmann condensation mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 7-hydroxy-4-methylcoumarin, substituting ethyl acetoacetate with ethyl 3-oxohexanoate.[7][8][9]

-

Preparation: Place a 250 mL round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, in an ice-water bath.

-

Acid Catalyst: Carefully add 30 mL of concentrated sulfuric acid (98%) to the flask and cool it to below 10°C.

-

Reactant Solution: In a separate beaker, dissolve 11.0 g (0.1 mol) of resorcinol in 15.8 g (0.1 mol) of ethyl 3-oxohexanoate.

-

Reaction: Add the resorcinol/ketoester solution dropwise to the cold, stirred sulfuric acid over 30-45 minutes. It is crucial to maintain the temperature of the reaction mixture below 10°C during the addition to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A pale yellow or off-white precipitate of crude 4-butyl-7-hydroxycoumarin will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold water until the washings are neutral (pH ~7). The crude product is then recrystallized from an ethanol-water mixture (e.g., 70:30 v/v) to yield the purified 4-butyl-7-hydroxycoumarin.[8]

Data Summary: Pechmann Condensation

| Parameter | Value/Condition | Rationale/Causality |

| Resorcinol | 1.0 equivalent | Key starting material providing the phenol moiety. |

| Ethyl 3-oxohexanoate | 1.0 equivalent | Provides the butyl group at the C4 position and the lactone ring carbons. |

| Catalyst | Conc. H₂SO₄ | Acts as both a catalyst and a dehydrating agent, driving the reaction to completion.[8] |

| Temperature | 0-10°C (addition), RT (reaction) | Initial cooling controls the exothermicity; room temperature is sufficient for activated phenols.[8] |

| Reaction Time | 12-18 hours | Allows for the reaction to proceed to completion at room temperature. |

| Expected Yield | 75-85% | High yields are typical for Pechmann condensations with activated phenols like resorcinol. |

Part 2: Acetylation of 4-butyl-7-hydroxycoumarin

The final step in the synthesis is the esterification of the 7-hydroxy group of the coumarin intermediate to yield 4-butyl-2-oxo-2H-chromen-7-yl acetate. This is a standard acetylation reaction, which can be efficiently achieved using an acetylating agent in the presence of a base.

Principle and Mechanism

This reaction proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group of the coumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). A base, such as pyridine, is typically used to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of 2-oxo-2H-chromen-7-yl tert-butylacetate.[10][11][12]

-

Preparation: To a solution of 4-butyl-7-hydroxycoumarin (e.g., 5.0 g, ~0.023 mol) in a suitable solvent like dried diethyl ether (60 mL) or chloroform, add dried pyridine (e.g., 4 molar equivalents).

-

Addition of Acetylating Agent: While stirring the solution at room temperature, add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise over 15-20 minutes.

-

Reaction: Allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: Pour the reaction mixture into 100 mL of chloroform. The resulting solution is then washed successively with dilute hydrochloric acid (5%) to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water until the aqueous layer is neutral.[10][11]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture, to afford pure 4-butyl-2-oxo-2H-chromen-7-yl acetate as colorless crystals.[10][11]

Data Summary: Acetylation Reaction

| Parameter | Value/Condition | Rationale/Causality |

| 4-butyl-7-hydroxycoumarin | 1.0 equivalent | The substrate for the acetylation reaction. |

| Acetylating Agent | Acetic Anhydride / Acetyl Chloride (1.1 eq) | Provides the acetyl group for the esterification. A slight excess ensures complete conversion. |

| Base/Catalyst | Pyridine (~4 eq) | Acts as a nucleophilic catalyst and an acid scavenger, driving the equilibrium towards the product.[10][12] |

| Solvent | Diethyl Ether / Chloroform | An inert solvent that dissolves the reactants. |

| Temperature | Room Temperature | The reaction is typically efficient and proceeds readily at ambient temperature.[10][12] |

| Reaction Time | 3-4 hours | Sufficient time for the complete conversion of the starting material. |

| Expected Yield | >80% | Acetylation of phenols is generally a high-yielding reaction. A reported yield for a similar compound was 79%.[11] |

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. For the intermediate, a broad O-H stretch (around 3200-3400 cm⁻¹) and a lactone C=O stretch (~1700-1730 cm⁻¹) are expected. For the final product, the O-H peak will disappear, and a new ester C=O stretch will appear (~1760 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. ¹H NMR will show characteristic signals for the aromatic protons, the vinyl proton of the coumarin ring, the butyl chain, and, for the final product, a sharp singlet for the acetyl methyl group around δ 2.3 ppm.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the synthesized compounds.

Conclusion

The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl acetate can be reliably achieved through a two-step sequence involving a Pechmann condensation followed by acetylation. The use of resorcinol as a starting material ensures an efficient synthesis of the 7-hydroxycoumarin core. The subsequent acetylation is a straightforward and high-yielding transformation. The protocols described in this guide are based on well-established and validated chemical reactions, providing a clear and reproducible pathway for obtaining the target molecule with high purity.

References

-

SciSpace. (2016, August 12). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Available at: [Link]

-

Bazié, H., Ziki, E., Brahima, S., Ratsimbazafy, V., Roge, P., Wenger, E., Djandé, A., & Lecomte, C. (2025, March 4). 2-Oxo-2H-chromen-7-yl tert-butylacetate. International Union of Crystallography. Available at: [Link]

-

National Center for Biotechnology Information. (2025). 2-Oxo-2H-chromen-7-yl tert-butylacetate. PubMed Central. Available at: [Link]

- Dressler, H., & Reabe, K. G. (1970). U.S. Patent No. 3,503,996. U.S. Patent and Trademark Office.

-

Chuang, T.-H., Chen, S.-L., & Wu, P.-L. (2012, September 10). Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. Molecules, 17(9), 10776-10791. Available at: [Link]

-

Wikipedia. Pechmann condensation. Available at: [Link]

-

VibzzLab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. 8-Acetyl-7-hydroxycoumarin. PubChem Compound Database. Available at: [Link]

-

Rago, A. J., Maleckis, A., & Finnegan, P. S. (2022, September 21). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega. Available at: [Link]

-

Bazié, H., et al. (2025). 2-Oxo-2H-chromen-7-yl tert-butylacetate. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021, March 18). Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo- 2h-chromen-7-yloxy) acetate derivatives. Journal of Physics: Conference Series. Available at: [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. Available at: [Link]

-

Bardhan, R. (2021). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institute of Science and Technology. Available at: [Link]

-

NextSDS. butyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. Available at: [Link]

- Stahmann, M. A., Huebner, C. F., & Link, K. P. (1949). U.S. Patent No. 2,465,293. U.S. Patent and Trademark Office.

-

Dondoni, A., & Perrone, D. (2004). (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. Organic Syntheses. Available at: [Link]

-

Valgimigli, L., & Fochi, M. (2011, September 20). Mechanism of the Pechmann Reaction: A Theoretical Study. The Journal of Organic Chemistry, 76(20), 8347-8358. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methyl coumarin derivatives via Pechmann condensation. Available at: [Link]

-

Sosnovskikh, V. Y., & Moshkin, V. S. (2010). Synthesis of 4-trifluoromethyl-2H-chromenes via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride. Organic & Biomolecular Chemistry, 8(21), 4969-4976. Available at: [Link]

-

Kumar, A., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(11), 14781-14792. Available at: [Link]

-

NextSDS. [(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. Available at: [Link]

-

Jamel, N. M., Alheety, K. A., & Ahmed, B. J. (2020, November 27). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]

-

Martínez, R., et al. (2023, May 8). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer. Molecules, 28(9), 3929. Available at: [Link]

-

Chemistry with Dr. R. (2021, June 2). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry [Video]. YouTube. Available at: [Link]

Sources

- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 10. journals.iucr.org [journals.iucr.org]

- 11. 2-Oxo-2H-chromen-7-yl tert-butylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fluorogenic Profiling of 4-Butyl-2-oxo-2H-chromen-7-yl Acetate: Spectral Dynamics and Enzymatic Assay Methodologies

Executive Summary

In the landscape of biochemical screening, coumarin-derived fluorogenic substrates are indispensable tools for quantifying hydrolase activity. 4-butyl-2-oxo-2H-chromen-7-yl acetate (often referred to structurally as 4-butylumbelliferyl acetate) represents a specialized, highly lipophilic reporter molecule. Unlike ubiquitous general esterase substrates, the addition of the C4-butyl chain fundamentally alters the molecule's partition coefficient (LogP), making it an exceptional mimic for lipidic substrates. This whitepaper details the photophysical properties, mechanistic causality of its fluorescence, and field-proven methodologies for deploying this compound in high-throughput enzyme kinetics.

Photophysics and Mechanistic Causality

To effectively utilize 4-butyl-2-oxo-2H-chromen-7-yl acetate, researchers must understand the "push-pull" electron dynamics of the coumarin core.

Coumarin fluorescence relies on an extended π -conjugated system where the C7 position acts as an electron donor and the lactone carbonyl acts as an electron acceptor.

-

The Quenched State (Substrate): In the intact substrate, the C7 oxygen is esterified with an acetate group. This esterification pulls electron density away from the coumarin ring system, disrupting the dipole. Consequently, the substrate exhibits minimal fluorescence at the visible detection wavelengths, with a weak[1].

-

The Fluorescent State (Product): Upon enzymatic hydrolysis by an esterase or lipase, the acetate group is cleaved, unmasking the free 7-hydroxyl group to yield 4-butyl-7-hydroxycoumarin [2]. At physiological to alkaline pH, this hydroxyl group (pKa ≈ 7.8) deprotonates into a phenolate anion. This massive influx of electron density restores the push-pull dipole, resulting in an intense, red-shifted[3].

Enzymatic hydrolysis of the non-fluorescent acetate substrate into the highly fluorescent coumarin product.

Spectral Data Summary

The following table summarizes the quantitative shift in spectral properties before and after enzymatic cleavage. These values are analogous to the well-documented [4], adjusted for the lipophilic C4-butyl substitution.

| Property | 4-Butyl-2-oxo-2H-chromen-7-yl acetate (Substrate) | 4-Butyl-7-hydroxycoumarin (Product) |

| Chemical State | Esterified (Acetate) | Free Hydroxyl / Phenolate Anion |

| Excitation Max ( λex ) | ~320 nm | 360 - 380 nm (Highly pH dependent) |

| Emission Max ( λem ) | ~380 nm | 445 - 460 nm (Highly pH dependent) |

| Fluorescence Intensity | Quenched / Negligible at 450 nm | Highly Intense (Blue) |

| Optimal pH for Detection | N/A (Stable at pH < 7.0) | pH 8.0 - 10.0 (Fully Deprotonated) |

| Primary Application | Fluorogenic Enzyme Substrate | Fluorescent Reporter / Product |

Experimental Methodology: Self-Validating Kinetic Assay

To generate reliable kinetic data ( Vmax , Km ), the experimental design must account for the inherent chemical liabilities of acetate esters. Acetate groups on coumarin rings are susceptible to spontaneous auto-hydrolysis in aqueous environments, which can lead to false-positive baseline drift[5].

The following protocol is designed as a self-validating system , ensuring that the measured fluorescence is strictly the result of targeted enzymatic activity.

Reagents & Causality

-

Substrate Stock (10 mM): Dissolve 4-butyl-2-oxo-2H-chromen-7-yl acetate in anhydrous DMSO . Causality: Water traces in the solvent will cause premature hydrolysis of the acetate ester during storage. DMSO ensures long-term stability[6].

-

Assay Buffer (Tris-HCl, pH 8.0): Causality: The product's fluorescence is maximized only when the 7-hydroxyl group is deprotonated. A pH of 8.0 ensures the majority of the cleaved product exists as the highly fluorescent phenolate anion[7].

-

Detergent Supplement (0.01% Triton X-100): Causality: The C4-butyl group makes this substrate highly lipophilic. Without a mild surfactant, the substrate may form micelles or precipitate in the aqueous buffer, artificially lowering the effective concentration.

Step-by-Step Protocol

-

Preparation: Dilute the 10 mM substrate stock into the Assay Buffer to a final working concentration of 50 µM immediately before use.

-

Microplate Assembly (96-well black opaque plate):

-

Test Wells: 90 µL Substrate + 10 µL Enzyme.

-

Blank Control (Critical): 90 µL Substrate + 10 µL Buffer. (Monitors spontaneous auto-hydrolysis).

-

Inhibitor Control (Critical): 90 µL Substrate + 10 µL Enzyme pre-incubated with a known inhibitor (e.g., PMSF or Orlistat). (Validates that cleavage is active-site specific).

-

-

Kinetic Readout: Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measurement: Set excitation to 365 nm and emission to 450 nm . Read the plate dynamically every 60 seconds for 30 minutes.

-

Data Analysis: Subtract the slope of the Blank Control from the Test Wells to determine the true initial velocity ( V0 ) of the enzyme.

Self-validating high-throughput screening workflow for esterase kinetic profiling.

References

-

National Institutes of Health (PMC). "C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors". Available at: [Link]

-

PubMed - NIH. "Fluorescence identifies an alkaline cell in turtle urinary bladder". Available at: [Link]

-

EMBL-EBI. "MTBLC17763: 4-methylumbelliferyl acetate". Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Compound page [ebi.ac.uk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Fluorescence identifies an alkaline cell in turtle urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 4-Butyl-2-oxo-2H-chromen-7-yl Acetate: Physicochemical Profiling and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Note

Executive Summary

The rational design of coumarin derivatives is a cornerstone of modern medicinal chemistry. 4-butyl-2-oxo-2H-chromen-7-yl acetate (also known as 7-acetoxy-4-butylcoumarin) represents a highly lipophilic, biologically active scaffold. The integration of a 4-butyl chain significantly alters the compound's pharmacokinetic profile, enhancing cellular permeability, while the 7-acetate moiety acts as a prodrug mechanism, protecting the reactive hydroxyl group until cleaved by intracellular esterases.

This technical guide provides a rigorous physicochemical profile of this compound—specifically focusing on its molecular weight and exact mass—and outlines a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow for its quantification in biological matrices.

Structural and Physicochemical Profiling

To develop robust analytical methods, researchers must first establish the precise physicochemical parameters of the target analyte. The core structure is a 2H-chromen-2-one (coumarin) ring system.

-

Substitution at C4: A butyl group ( −C4H9 ) replaces a hydrogen atom.

-

Substitution at C7: An acetate group ( −O−CO−CH3 ) replaces a hydrogen atom.

This yields the molecular formula C15H16O4 . Because exact mass is an intrinsic property of the molecular formula, this compound shares the identical monoisotopic mass with other C15H16O4 isomers (such as Celerin or Meranzin) [1].

Quantitative Data Summary

The distinction between average molecular weight (used for stoichiometric formulation) and monoisotopic exact mass (used for HRMS detection) is critical. The table below summarizes these parameters based on standard atomic weights and monoisotopic isotopic masses.

| Property | Value | Derivation / Application |

| IUPAC Name | 4-butyl-2-oxo-2H-chromen-7-yl acetate | Structural nomenclature |

| Molecular Formula | C15H16O4 | Core ( C9H4O2 ) + Butyl ( C4H9 ) + Acetate ( C2H3O2 ) |

| Molecular Weight | 260.289 g/mol | Stoichiometric calculations (Standard atomic weights) |

| Exact Mass (Monoisotopic) | 260.104859 Da | HRMS target mass [1] |

| [M+H]+ Ion (m/z) | 261.1121 Da | ESI+ mode target (Protonated) |

| [M+Na]+ Ion (m/z) | 283.0946 Da | ESI+ mode target (Sodium adduct) |

Experimental Protocol: LC-HRMS Method Development

To accurately quantify 4-butyl-2-oxo-2H-chromen-7-yl acetate in biological samples (e.g., plasma), a robust LC-HRMS method is required. As a Senior Application Scientist, I have designed the following protocol not merely as a list of steps, but as a system of causal choices and self-validating checks.

Step 1: Sample Preparation (Protein Precipitation)

-

Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., 7-ethoxycoumarin, 100 ng/mL). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

-

Causality: The addition of organic solvent disrupts protein hydration shells, precipitating plasma proteins that would otherwise foul the LC column and cause severe ion suppression.

-

Self-Validation System: The inclusion of a structurally similar internal standard corrects for any analyte loss during precipitation and normalizes matrix effects. A "matrix blank" (plasma + ACN without analyte) must be run to ensure no endogenous isobaric interferences exist at m/z 261.1121.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL of the supernatant onto a reversed-phase UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

-

Causality: A C18 stationary phase is selected because the 4-butyl chain imparts significant hydrophobicity to the molecule. The non-polar C18 alkyl chains will adequately retain the compound, preventing it from eluting in the void volume. Formic acid acts as an ion-pairing agent, sharpening peak shape and providing an abundant source of protons for downstream ionization.

-

Self-Validation System: Run a "solvent blank" (pure ACN) after the highest calibration standard to monitor for column carryover. If a peak >5% of the Lower Limit of Quantification (LLOQ) is detected, the washing gradient must be extended.

Step 3: Mass Spectrometric Detection

-

Action: Operate the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in positive Electrospray Ionization (ESI+) mode. Extract the chromatogram using the exact mass of the [M+H]+ ion (m/z 261.1121) with a narrow mass tolerance window (e.g., 5 ppm).

-

Causality: ESI+ is chosen because the ester and lactone oxygen atoms possess high proton affinities, readily accepting H+ from the acidic mobile phase to form stable [M+H]+ ions. Utilizing a 5 ppm mass extraction window filters out background chemical noise, drastically improving the signal-to-noise ratio.

Figure 1: Self-validating LC-HRMS analytical workflow for coumarin derivative quantification.

Mechanistic Insights & Biological Applications

Coumarin derivatives are heavily investigated for their anticoagulant, anti-inflammatory, and anticancer properties [2]. The structural modifications of 4-butyl-2-oxo-2H-chromen-7-yl acetate dictate its biological fate:

-

Prodrug Activation: The 7-acetate group is relatively stable in systemic circulation but is rapidly hydrolyzed by intracellular esterases upon entering the target cell. This yields the active phenoxide/hydroxyl species.

-

Cellular Permeability: The 4-butyl substitution increases the partition coefficient (LogP), allowing the molecule to easily cross the phospholipid bilayer.

-

Target Engagement: Once activated, hydroxylated coumarins are known to disrupt mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis (programmed cell death) in malignant cell lines.

Figure 2: Proposed apoptotic signaling pathway induced by 7-acetoxy coumarin prodrugs.

Conclusion

The precise determination of molecular weight (260.289 g/mol ) and exact mass (260.104859 Da) for 4-butyl-2-oxo-2H-chromen-7-yl acetate is the foundational step for any downstream pharmacokinetic or pharmacodynamic evaluation. By leveraging the lipophilicity of the butyl chain and the proton affinity of the acetate moiety, researchers can deploy highly sensitive, self-validating LC-HRMS workflows to track this compound's biological efficacy.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 156431, Celerin" PubChem, [Link]. Accessed 19 Mar. 2026. (Note: Cited for the exact mass verification of the C15H16O4 isomeric formula).

A Comprehensive Technical Guide to the NMR Spectral Characterization of 4-butyl-2-oxo-2H-chromen-7-yl acetate

This in-depth technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) spectral data for the characterization of 4-butyl-2-oxo-2H-chromen-7-yl acetate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a foundational understanding of the structural elucidation of coumarin derivatives through modern NMR techniques. We will delve into the rationale behind spectral assignments, drawing upon established principles and data from analogous structures to present a predictive yet robust analysis.

Introduction: The Structural Significance of Coumarins and the Power of NMR

Coumarins, a class of benzopyrone-based heterocyclic compounds, are ubiquitous in nature and form the scaffold for a multitude of synthetic molecules with significant pharmacological properties, including anticoagulant, anti-inflammatory, and anti-cancer activities.[1] The precise characterization of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of these molecules in solution.[1][2]

This guide will focus on 4-butyl-2-oxo-2H-chromen-7-yl acetate, a representative coumarin derivative. We will systematically dissect its predicted ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation spectra (COSY, HSQC, HMBC) to provide a comprehensive characterization.

Molecular Structure and Numbering

A clear understanding of the molecular framework and atom numbering is essential for accurate spectral interpretation.

Caption: Predicted ¹H-¹H COSY correlations for 4-butyl-2-oxo-2H-chromen-7-yl acetate.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded protons and carbons. This is a crucial step in assigning the carbon signals based on the already assigned proton spectrum.

-

H3 will correlate with C3.

-

H5 will correlate with C5.

-

H6 will correlate with C6.

-

H8 will correlate with C8.

-

The protons of the butyl chain (H1'-H4') will correlate with their corresponding carbons (C1'-C4').

-

The acetate methyl protons will correlate with the acetate methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular puzzle, especially in identifying the placement of substituents.

Key expected HMBC correlations:

-

H3 to C2 , C4 , and C4a .

-

H5 to C4a , C7 , and C8a .

-

H1' (butyl) to C3 , C4 , and C4a .

-

Acetate CH₃ to the acetate C=O .

Caption: Key predicted ¹H-¹³C HMBC correlations for structural elucidation.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following experimental parameters are recommended.

Sample Preparation

-

Dissolve 5-10 mg of 4-butyl-2-oxo-2H-chromen-7-yl acetate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer the solution to a standard 5 mm NMR tube.

1D NMR Acquisition

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration. [3]* ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C. [3]

-

2D NMR Acquisition

-

COSY:

-

Pulse Program: A standard gradient-enhanced COSY (e.g., 'cosygpqf' on Bruker systems).

-

Acquire a sufficient number of increments in the F1 dimension (e.g., 256-512) for adequate resolution.

-

-

HSQC:

-

Pulse Program: A standard gradient-enhanced HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

-

Optimize the spectral widths in both F1 and F2 dimensions to cover the expected chemical shift ranges.

-

-

HMBC:

-

Pulse Program: A standard gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

-

The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

-

Conclusion

The comprehensive NMR analysis outlined in this guide, integrating 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, provides an unambiguous pathway for the structural characterization of 4-butyl-2-oxo-2H-chromen-7-yl acetate. [1][2]By systematically analyzing chemical shifts, coupling constants, and through-bond correlations, researchers can confidently verify the synthesis and purity of this and related coumarin derivatives. The provided protocols serve as a robust starting point for obtaining high-quality data, which is fundamental for advancing research in medicinal chemistry and drug development.

References

-

Scribd. 13C NMR Analysis of Coumarin Derivatives. Available at: [Link]

-

SciSpace. Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. Available at: [Link]

-

AJMRHS. View of Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. Available at: [Link]

-

Indian Academy of Sciences. Proton magnetic resonance in coumarins. Available at: [Link]

Sources

mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate in biological systems

An In-Depth Technical Guide to the Biological Mechanism of Action of 4-butyl-2-oxo-2H-chromen-7-yl acetate

This guide provides a comprehensive technical overview of the putative mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate. As direct experimental data on this specific molecule is limited, this document synthesizes information from structure-activity relationship (SAR) studies of closely related coumarin analogs to present a scientifically grounded hypothesis of its biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Coumarin Scaffold and the Prodrug Hypothesis

Coumarin (2H-chromen-2-one) and its derivatives are a prominent class of heterocyclic compounds found in numerous plants and synthesized for a wide array of pharmacological applications.[1] Their biological activities are diverse, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory properties.[2][3][4][5][6]

The structure of 4-butyl-2-oxo-2H-chromen-7-yl acetate suggests it functions as a prodrug . A prodrug is an inactive or less active molecule that is metabolized into its active form within the body. The 7-acetoxy group is a common promoiety used to mask a more active hydroxyl group, often to enhance membrane permeability and bioavailability. It is well-documented that 7-acetoxycoumarins can be hydrolyzed by cellular esterases to their corresponding 7-hydroxycoumarins.[6][7] This hydrolysis can even be augmented non-enzymatically by proteins like serum albumin.[7]

Therefore, the central hypothesis of this guide is that 4-butyl-2-oxo-2H-chromen-7-yl acetate crosses cellular membranes and is subsequently hydrolyzed to its active metabolite, 4-butyl-7-hydroxycoumarin . The primary biological effects are then exerted by this hydrolyzed form.

The Hydrolysis Pathway: Activation of the Prodrug

The conversion of the acetate ester to the active hydroxyl form is a critical first step. This enzymatic hydrolysis is typically mediated by carboxylesterases, which are abundant in the liver, plasma, and various other tissues.

Caption: Proposed enzymatic activation of the prodrug.

Primary Mechanism I: Cholinesterase Inhibition

A significant body of research points to coumarins as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][9] These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease.[8]

The active metabolite, 4-butyl-7-hydroxycoumarin, is predicted to be a reversible, mixed-type inhibitor of both AChE and BChE.[10][11]

Molecular Interaction with Acetylcholinesterase (AChE)

Molecular docking studies of similar coumarin derivatives reveal that they bind within the active site gorge of AChE.[12] The binding is stabilized by several key interactions:

-

π-π Stacking: The planar coumarin ring system forms π-π stacking interactions with aromatic residues in the active site, particularly with Tryptophan (Trp279) at the peripheral anionic site (PAS) and Phenylalanine (Phe330) or Tyrosine (Tyr121) within the catalytic anionic site (CAS).[11][12]

-

Hydrogen Bonding: The 7-hydroxyl group of the active metabolite is crucial for forming hydrogen bonds with residues such as Serine (Ser198) or Tyrosine (Tyr121) in the active site, anchoring the molecule for effective inhibition.[11]

-

Hydrophobic Interactions: The butyl group at the C4 position likely enhances binding through hydrophobic interactions with non-polar pockets within the enzyme's gorge, potentially increasing potency and selectivity compared to smaller alkyl groups.

Caption: Predicted binding mode within the AChE active site.

Quantitative Data for Related Coumarin Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| N-(1-benzylpiperidin-4-yl)acetamide derivative | eelAChE | 1.2 | [12] |

| 3'-angeloyl-4'-(2-methylbutyryl)khellactone | AChE | 9.28 | [11] |

| senecioyl-4′-angeloyl-khellactone | BChE | 7.22 | [10][11] |

Primary Mechanism II: Anti-Inflammatory Action

Coumarin derivatives, particularly 7-hydroxycoumarins, are potent anti-inflammatory agents.[5] The active metabolite, 4-butyl-7-hydroxycoumarin, is expected to suppress inflammatory responses in immune cells like macrophages.

The mechanism involves the inhibition of key inflammatory signaling pathways, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Inhibition of the NF-κB and MAPK Pathways

In macrophages stimulated by lipopolysaccharide (LPS), 4-butyl-7-hydroxycoumarin is predicted to:

-

Reduce Pro-inflammatory Mediators: Decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[6][13]

-

Downregulate Enzyme Expression: Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][13]

-

Suppress Pro-inflammatory Cytokines: Lower the secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][13]

-

Block NF-κB Activation: Prevent the degradation of the inhibitor of kappa B alpha (IκBα), which keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.[6]

-

Inhibit MAPK Phosphorylation: Reduce the phosphorylation of key MAPK proteins like p38 and JNK, which are also critical for the inflammatory response.[6]

Caption: Inhibition of LPS-induced inflammatory signaling.

Secondary Mechanism: Antioxidant Activity

Many coumarin derivatives exhibit significant antioxidant activity by scavenging reactive oxygen species (ROS).[2] This property is generally enhanced by the presence of hydrogen-donating hydroxyl groups on the coumarin's benzene ring.[14] The active metabolite, 4-butyl-7-hydroxycoumarin, is therefore expected to function as a direct antioxidant.

The 7-hydroxyl group can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby terminating damaging chain reactions.[4]

Experimental Protocols

Protocol 6.1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard method for determining the IC₅₀ values for AChE and BChE inhibition.

Methodology:

-

Prepare Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

AChE or BChE enzyme solution.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

-

Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.

-

Test compound (4-butyl-2-oxo-2H-chromen-7-yl acetate) and positive control (e.g., Donepezil) at various concentrations.

-

-

Assay Procedure (96-well plate):

-

To each well, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution.

-

Add 20 µL of the enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without inhibitor.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Protocol 6.2: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol measures the anti-inflammatory effect by quantifying NO production.

Methodology:

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of 4-butyl-2-oxo-2H-chromen-7-yl acetate for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Compare the NO levels in treated cells to LPS-only stimulated cells to determine the percentage of inhibition.

-

Conclusion and Future Directions

4-butyl-2-oxo-2H-chromen-7-yl acetate is a promising pharmacological agent that likely functions as a prodrug, being hydrolyzed in vivo to the active compound, 4-butyl-7-hydroxycoumarin. Based on extensive evidence from structurally similar coumarins, its primary mechanisms of action are predicted to be the inhibition of cholinesterase enzymes and the suppression of inflammatory pathways (NF-κB and MAPK). It may also possess secondary antioxidant properties.

Future research should focus on direct experimental validation of these hypotheses. Key steps include:

-

Confirming the hydrolysis of the parent compound to its 7-hydroxy metabolite in biological systems.

-

Performing in vitro enzyme and cell-based assays with both the parent compound and its hydrolyzed form to compare their activities directly.

-

Conducting in vivo studies in relevant animal models of neurodegenerative and inflammatory diseases to establish efficacy and pharmacokinetic profiles.

This guide provides a robust framework for initiating advanced research and development of this promising coumarin derivative.

References

- De-Eknamkul, W., et al. (2013). Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors. PubMed.

- Miri, R., et al. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Taylor & Francis Online.

- Miri, R., et al. (2015).

- Ribeiro, C. A., et al. (2013). Synthesis, Structure-Activity Relationships (SAR)

- Saleh, M. M., et al. (2019). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. IntechOpen.

- Polonini, H. C., et al. (2015). Chemo-enzymatic hydrolysis of cephalosporin C with 7-ACA production.

- Al-Saeedi, A. H., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies.

- Gab-Alla, A. A., et al. (2014).

- Jo, E., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.

- Sim, S., et al. (2021).

- Kecel-Gündüz, S., et al. (2022). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies. ScienceDirect.

- Jung, J. K., et al. (2004).

- da Fonsêca, D. V., et al. (2025).

- Bazié, H., et al. (2025).

- Lee, S., et al. (2020). Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg. PMC.

- Raj, V. M., et al. (2016). Synthesis, anti-larvicidal and anti-bacterial studies of 7-hydroxy-4-methylcoumarin, 7-acetoxy-4-methylcoumarin, 8-acetyl-7-hydroxy-4-methylcoumarin, resacetophenone, 8-acetyl-5-hydroxy-4-methylcoumarin and 4, 7-dimethylcoumarin. Research Journal of Pharmacy and Technology.

- Lee, S., et al. (2020). Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg. PubMed.

- Stoyanov, N., et al. (2023). Antioxidant Activity of Coumarins. Encyclopedia MDPI.

- Sharma, R., et al. (2020).

- Borges, F., et al. (2016). Coumarins as cholinesterase inhibitors: A review. PubMed.

- Mathew, B., et al. (2011).

- da Fonsêca, D. V., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. PubMed.

- da Fonsêca, D. V., et al. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study.

- Zhang, T., et al. (2022). Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. MDPI.

- Princeton BioMolecular Research, Inc. (4-Butyl-7-methyl-2-oxo-2H-chromen-5-yloxy)-phenyl-acetic acid methyl ester. Sigma-Aldrich.

- Cotterill, I. C., et al. (1990).

- Park, T., et al. (2020).

- Johnstone, T. C., et al. (2014). Pt(IV) Prodrugs Designed to Bind Non-Covalently to Human Serum Albumin for Drug Delivery. PMC.

- Bazié, H., et al. (2025). 2-Oxo-2H-chromen-7-yl tert-butylacetate.

- Cîrciumaru, A., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.

- Kardile, D. P., et al. (2011). (7-hydroxy-2-oxo-2h-chromen-4-yl) acetic acid hydrazide derivatives used as a potent biological agents. Rasayan Journal of Chemistry.

- Gaware, V. S., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.

- Morton, C. L., et al. (1999). The anticancer prodrug CPT-11 is a potent inhibitor of acetylcholinesterase but is rapidly catalyzed to SN-38 by butyrylcholinesterase. PubMed.

- Huttunen, K. M., et al. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.

- McCluskey, A., et al. (2022). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Coumarin Derivatives with Antimicrobial and Antioxidant Activities | IntechOpen [intechopen.com]

- 3. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Acetoxycoumarin Inhibits LPS-Induced Inflammatory Cytokine Synthesis by IκBα Degradation and MAPK Activation in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-Enzymatic Protein Acetylation by 7-Acetoxy-4-Methylcoumarin: Implications in Protein Biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Coumarins as cholinesterase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 4-substituted coumarins as novel acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

Application Note: Preparation and Handling of 4-butyl-2-oxo-2H-chromen-7-yl acetate Stock Solutions in DMSO

Abstract: This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-butyl-2-oxo-2H-chromen-7-yl acetate in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document outlines best practices to ensure the accuracy, stability, and reproducibility of experimental results. Key areas covered include safety precautions, precise calculation methods, step-by-step solution preparation, quality control, and long-term stability considerations.

Introduction and Scientific Context

4-butyl-2-oxo-2H-chromen-7-yl acetate is a derivative of the coumarin family, a class of compounds widely recognized for their diverse biological activities. The accurate preparation of stock solutions is the foundational step for any in vitro or in vivo screening and is paramount for generating reliable and reproducible data. Dimethyl sulfoxide (DMSO) is a universal aprotic solvent, exceptional for its ability to dissolve a wide range of organic molecules that are otherwise sparingly soluble in aqueous buffers.

However, the very properties that make DMSO an excellent solvent—its hygroscopicity and reactivity—also present challenges. Improper handling can lead to the absorption of atmospheric water, which can significantly compromise the stability of dissolved compounds.[1] This guide provides a robust framework for mitigating these risks and ensuring the long-term integrity of your valuable compound stocks.

Compound Characteristics

Prior to any experimental work, understanding the fundamental properties of the compound is essential.

| Property | Value | Source / Method |

| Molecular Formula | C₁₅H₁₆O₄ | - |

| Calculated Molecular Weight | 260.29 g/mol | Calculation |

| Appearance | White to off-white solid (typical for coumarin derivatives) | General Knowledge |

| CAS Number | Not available | - |

Note: The molecular weight is calculated based on the molecular formula and is crucial for accurate molarity-based calculations. Always verify against the Certificate of Analysis (CoA) provided by the supplier.

Safety and Handling Precautions

Working with any chemical substance and solvent requires strict adherence to safety protocols.

3.1 Personal Protective Equipment (PPE) Always wear appropriate PPE when handling the solid compound and DMSO:

-

Nitrile gloves: To prevent skin contact. DMSO is readily absorbed by the skin and can carry dissolved compounds with it.[2]

-

Safety goggles: To protect against splashes.

-

Lab coat: To protect clothing and skin.

3.2 Engineering Controls

-

Chemical Fume Hood: All weighing of the powdered compound and initial preparation of the DMSO stock solution should be performed in a certified chemical fume hood. This minimizes the inhalation of fine particulates and solvent vapors.[2]

-

Ventilation: Ensure the laboratory is well-ventilated.

3.3 Solvent Handling: Anhydrous DMSO DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water is a primary cause of compound degradation in DMSO stocks.[1]

-

Use Anhydrous Grade: Always use a new, sealed bottle of anhydrous, high-purity DMSO (≥99.9%).

-

Inert Gas: For long-term storage of the solvent, consider using an inert gas like argon or nitrogen to blanket the headspace in the bottle after opening.

-

Storage: Store anhydrous DMSO in a cool, dry place, tightly sealed, and preferably in a desiccator.[3]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be scaled for different volumes and concentrations using the formulas in Section 5.

4.1 Materials and Equipment

-

4-butyl-2-oxo-2H-chromen-7-yl acetate (solid)

-

Anhydrous DMSO (≥99.9% purity)

-

Analytical balance (readable to at least 0.1 mg)

-

1.5 mL or 2.0 mL microcentrifuge tube or amber glass vial with a PTFE-lined cap

-

Calibrated micropipettes (P1000)

-

Vortex mixer

-

Bath sonicator (optional, for compounds that are difficult to dissolve)

4.2 Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps from calculation to long-term storage.

4.3 Step-by-Step Methodology

-

Calculate the Required Mass:

-

Use the formula: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000

-

For 1 mL of a 10 mM solution:

-

Mass (mg) = (0.010 mol/L) × (0.001 L) × (260.29 g/mol ) × 1000

-

Mass (mg) = 2.60 mg

-

-

-

Weigh the Compound:

-

Place a clean weighing paper or boat on the analytical balance and tare it.

-

Carefully weigh out 2.60 mg of 4-butyl-2-oxo-2H-chromen-7-yl acetate. For accuracy, it is better to weigh a mass close to the target (e.g., 2.65 mg), record the exact weight, and recalculate the final concentration.[4]

-

-

Dissolution:

-

Carefully transfer the weighed powder into a clean, dry, and appropriately labeled vial.

-

Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure all solid has dissolved. If particulates remain, place the vial in a bath sonicator for 5-10 minutes.

-

-

Final Concentration Check:

-

If you weighed an amount different from the target, recalculate the actual concentration:

-

Actual Molarity (mM) = [Mass Weighed (mg) / (260.29 g/mol × Volume (L))]

-

Calculation and Dilution Guide

Accurate calculations are fundamental to experimental success.[5]

5.1 Master Formula

To calculate the mass required for any stock solution: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight (g/mol)] / 1000

5.2 Pre-calculated Mass Table

This table provides the required mass of 4-butyl-2-oxo-2H-chromen-7-yl acetate (MW = 260.29) for common stock concentrations and volumes.

| Desired Concentration | Volume: 1 mL | Volume: 5 mL | Volume: 10 mL |

| 1 mM | 0.26 mg | 1.30 mg | 2.60 mg |

| 10 mM | 2.60 mg | 13.01 mg | 26.03 mg |

| 50 mM | 13.01 mg | 65.07 mg | 130.15 mg |

Quality Control and Validation

A prepared stock solution is a critical reagent; its quality should be validated.[6]

-

Visual Inspection: The most basic check is to ensure no visible precipitate or particulates are present in the solution.

-

Concentration Verification (Optional but Recommended): For critical applications such as generating standards for quantitative assays, the concentration of the stock solution can be verified using analytical techniques.[7]

-

UV-Vis Spectrophotometry: If the compound has a known molar absorptivity (extinction coefficient) at a specific wavelength, absorbance can be used to confirm concentration via the Beer-Lambert law.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This method can confirm both the identity and purity of the compound in solution and can be used for quantitative analysis against a known standard.[1]

-

Storage and Long-Term Stability

The stability of compounds in DMSO is influenced by temperature, water content, light, and freeze-thaw cycles.[8][9]

7.1 Best Practices for Storage

-

Temperature: Store stock solutions at -20°C for routine use or -80°C for long-term archival storage. Room temperature storage is strongly discouraged as it can lead to significant degradation over time.[10]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade some compounds, aliquot the main stock solution into smaller, single-use volumes immediately after preparation.[1]

-

Protection from Light: Use amber-colored vials or wrap clear vials in aluminum foil to protect light-sensitive compounds.

-

Container Type: Use high-quality polypropylene or glass vials with secure, PTFE-lined caps to prevent solvent evaporation and contamination.

7.2 Storage Logic Diagram

Caption: A decision-making diagram for optimal storage and handling of DMSO stock solutions.

References

-

Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Compound Stability in DMSO-d6. BenchChem.

-

Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

-

G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

-

Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

-

G-Biosciences. (n.d.). Safety Data Sheet DMSO, anhydrous. G-Biosciences. Available at: [Link]

-

Yufeng, C. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Semantic Scholar. Available at: [Link]

-

Burgess, C. (2015). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. Available at: [Link]

-

Buy Chemicals Online. (2024). How To Make A Standard Solution. The Chemistry Blog. Available at: [Link]

-

News. (2024). Standard Solution Preparation: A Comprehensive Guide. Blogs. Available at: [Link]

-

Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. Tristar Intermediates. Available at: [Link]

-

University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). EH&S. Available at: [Link]

-

Deskera. (2023). Best Practices for Chemical Manufacturing Quality Control. Deskera. Available at: [Link]

-

Cavidi. (n.d.). DMSO, anhydrous. Cavidi. Available at: [Link]

-

QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. QA/SAC. Available at: [Link]

-

Chemspace. (n.d.). Methyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate. Chemspace. Available at: [Link]

-

Walsh Medical Media. (2023). Statistical Methods for Quality Control in Chemistry. Walsh Medical Media. Available at: [Link]

-

NextSDS. (n.d.). [(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. NextSDS. Available at: [Link]

-

ChemBK. (2024). 4-methyl-2-oxo-2H-chromen-7-yl acetate. ChemBK. Available at: [Link]

-

MolPort. (n.d.). 4-methyl-2-oxo-2H-chromen-7-yl acetate. MolPort. Available at: [Link]

-

NextSDS. (n.d.). butyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate. NextSDS. Available at: [Link]

-

PubChemLite. (2026). Butyl [(6-chloro-2-oxo-4-phenyl-2h-chromen-7-yl)oxy]acetate. PubChemLite. Available at: [Link]

Sources

- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. depts.washington.edu [depts.washington.edu]

- 3. biotium.com [biotium.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol: 4-Butyl-2-oxo-2H-chromen-7-yl Acetate as a Fluorogenic Substrate for Esterase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Esterase Activity with Fluorogenic Probes

Esterases (EC 3.1.1.x) are a broad and vital class of hydrolase enzymes that catalyze the cleavage of ester bonds, a fundamental reaction in various biological processes. Their activity is crucial in neurotransmission, lipid metabolism, and the detoxification of xenobiotics. In the realm of drug discovery and development, esterases play a critical role in the metabolism of many ester-containing drugs and the activation of ester-based prodrugs[1]. Consequently, the sensitive and accurate measurement of esterase activity is paramount for understanding physiological processes, identifying enzyme inhibitors, and characterizing the metabolic fate of pharmaceuticals.

Fluorogenic assays have emerged as a powerful tool for this purpose, offering high sensitivity, a wide dynamic range, and amenability to high-throughput screening formats[2][3]. These assays employ non-fluorescent substrates that are enzymatically converted into highly fluorescent products. The rate of fluorescence increase is directly proportional to the enzyme's activity, providing a real-time readout of the catalytic process.

This application note details the use of 4-butyl-2-oxo-2H-chromen-7-yl acetate as a highly effective fluorogenic substrate for the continuous monitoring of esterase activity. This coumarin-based probe offers several advantages for robust and sensitive enzyme analysis.

The Principle of the Assay: From Non-Fluorescent Ester to a Bright Fluorophore

The assay is based on the enzymatic hydrolysis of the non-fluorescent 4-butyl-2-oxo-2H-chromen-7-yl acetate by an esterase. The enzyme cleaves the acetate group, releasing the highly fluorescent 7-hydroxy-4-butylcoumarin .

Figure 1: Enzymatic hydrolysis of the substrate.

The resulting 7-hydroxy-4-butylcoumarin is a member of the umbelliferone family of fluorophores. Upon excitation with ultraviolet (UV) light, it emits a strong blue fluorescence that can be readily detected and quantified. The fluorescence of 7-hydroxycoumarins is pH-dependent, with maximal fluorescence observed at alkaline pH when the 7-hydroxyl group is deprotonated[4].

Advantages of the 4-Butylcoumarin Scaffold

While 4-methylumbelliferyl acetate is a commonly used fluorogenic substrate, the 4-butyl derivative presents several potential advantages:

-

Enhanced Lipophilicity: The butyl group increases the lipophilicity of the substrate. This can be advantageous when studying esterases that have a preference for more hydrophobic substrates or when working in membrane-associated systems.

-

Improved Enzyme-Substrate Interactions: The alkyl chain at the 4-position may lead to more favorable interactions within the active site of certain esterases, potentially resulting in altered kinetic properties compared to smaller analogs.

-

Modified Photophysical Properties: Substituents on the coumarin ring can influence the photophysical properties of the resulting fluorophore[5]. While specific data for the 4-butyl derivative is not widely available, alkyl substitutions can modulate the quantum yield and spectral properties.

Photophysical Properties

The key to a successful fluorogenic assay is the significant difference in fluorescence between the substrate and the product.

| Compound | State | Excitation Max (nm) | Emission Max (nm) |

| 4-Butyl-2-oxo-2H-chromen-7-yl acetate | Non-fluorescent | - | - |

| 7-Hydroxy-4-butylcoumarin | Highly Fluorescent | ~360-370 | ~440-460 |

Table 1: Spectral properties of the substrate and product. Note: The exact excitation and emission maxima for 7-hydroxy-4-butylcoumarin are not widely published. The provided values are estimations based on the closely related 7-hydroxy-4-methylcoumarin[4]. It is highly recommended to perform excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a continuous kinetic assay of esterase activity using 4-butyl-2-oxo-2H-chromen-7-yl acetate in a 96-well microplate format.

Materials and Reagents

-

4-Butyl-2-oxo-2H-chromen-7-yl acetate (Substrate)

-

Esterase enzyme (e.g., purified enzyme, cell lysate, or biological fluid)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for preparing the substrate stock solution

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with excitation and emission filters for the coumarin fluorophore

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-butyl-2-oxo-2H-chromen-7-yl acetate in DMSO to prepare a 10 mM stock solution. Store this solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the esterase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and keep it on ice. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare a suitable buffer for the esterase being studied. A common choice is 50 mM Tris-HCl or phosphate buffer at a pH optimal for the enzyme's activity (typically between 7.0 and 8.0).

Assay Procedure

Figure 2: General workflow for the esterase activity assay.

-

Prepare the Microplate:

-

To each well of a 96-well black microplate, add the appropriate volume of Assay Buffer.

-

Add the enzyme solution to the "test" wells. For "no-enzyme" control wells, add the same volume of Assay Buffer.

-

Include a "substrate-only" control with just the substrate and buffer to assess background hydrolysis.

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C, 30°C, or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction:

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should be optimized, but a starting point of 10-100 µM is recommended.

-

Add the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time. Set the excitation wavelength to approximately 365 nm and the emission wavelength to approximately 450 nm.

-

Record readings every 30-60 seconds for a period of 15-30 minutes.

-

Data Analysis and Interpretation

-

Plot the Data: For each well, plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).

-

Determine the Initial Rate: The initial rate of the reaction (V₀) is the slope of the linear portion of the fluorescence versus time curve. This rate should be calculated for both the enzyme-catalyzed reaction and the background (no-enzyme) reaction.

-

Correct for Background: Subtract the rate of the background reaction from the rate of the enzyme-catalyzed reaction to obtain the true enzymatic rate.

-

Convert to Molar Units: To convert the rate from RFU/min to moles/min, a standard curve of the fluorescent product (7-hydroxy-4-butylcoumarin) is required.

-

Prepare a series of known concentrations of 7-hydroxy-4-butylcoumarin in the Assay Buffer.

-

Measure the fluorescence of each standard.

-

Plot fluorescence (RFU) versus concentration (µM) to generate a standard curve. The slope of this curve represents the fluorescence per µM of product.

-

-

Calculate Enzyme Activity:

-

Enzyme Activity (µmol/min/mg) = (Corrected Rate (RFU/min) / Slope of Standard Curve (RFU/µM)) * (1 / mg of enzyme in the well)

-

Determination of Kinetic Parameters

To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the esterase with 4-butyl-2-oxo-2H-chromen-7-yl acetate, perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Measure the initial reaction rates (V₀) for each substrate concentration.

-

Plot V₀ versus the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate instability and spontaneous hydrolysis. | Prepare fresh substrate solutions. Optimize the assay pH, as high pH can increase spontaneous hydrolysis. |

| Contaminated reagents or enzyme preparation. | Use high-purity water and reagents. Purify the enzyme if necessary. | |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability. | Check the stability of the enzyme under the assay conditions. Add stabilizing agents if necessary. | |

| Product inhibition. | Analyze the data at early time points where the product concentration is low. | |

| Low Signal-to-Noise Ratio | Low enzyme activity. | Increase the enzyme concentration or the incubation time (while ensuring linearity). |

| Suboptimal assay conditions. | Optimize the pH, temperature, and buffer composition for the specific esterase. | |

| Incorrect instrument settings. | Ensure that the excitation and emission wavelengths and the gain setting on the fluorometer are optimal. |

Conclusion

4-Butyl-2-oxo-2H-chromen-7-yl acetate is a sensitive and reliable fluorogenic substrate for the continuous measurement of esterase activity. Its distinct turn-on fluorescence upon enzymatic hydrolysis provides a robust method for enzyme characterization, inhibitor screening, and a wide range of applications in drug discovery and diagnostics. The straightforward protocol and amenability to high-throughput formats make it a valuable tool for researchers and scientists in the field.

References

- Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51.

- Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267.

- Giovannini, G., Hall, A., & Gubala, V. (2018). Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection. Talanta, 188, 533-539.

- Hetrick, B., et al. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. bioRxiv.

-

Glycosynth. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

- La-Viec, G., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4708.

-

MDPI. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates. Retrieved from [Link]

- Porta, E. O. J., Kalesh, K., Isern, J., & Steel, P. G. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.

-

RSC Publishing. (n.d.). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Retrieved from [Link]

- Singh, R., et al. (2018). In vitro evaluation of the effect of C-4 substitution on methylation of 7,8-dihydroxycoumarin: metabolic profile and catalytic kinetics. Royal Society Open Science, 5(1), 171695.

- Sherman, W. R., & Robins, E. (1968). Fluorescence of substituted 7-hydroxycoumarins. Analytical Chemistry, 40(4), 803-805.

-

Taylor & Francis Online. (n.d.). Enzymatic hydrolysis – Knowledge and References. Retrieved from [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. 7-Hydroxycoumarin CAS#: 93-35-6 [m.chemicalbook.com]

- 3. Purification and characterization of an extracellular esterase with organic solvent tolerance from a halotolerant isolate, Salimicrobium sp. LY19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ripublication.com [ripublication.com]

Comprehensive Application Note: In Vitro Live-Cell Imaging Using 4-Butyl-2-oxo-2H-chromen-7-yl Acetate Probes

Executive Summary & Mechanistic Principles

Fluorogenic esterase probes are indispensable tools for assessing cell viability, enzymatic activity, and intracellular dynamics[1]. While standard coumarin-based substrates like 4-methylumbelliferyl acetate (4-MUA) are widely used, they often suffer from rapid intracellular efflux and poor retention during extended time-lapse imaging[2][3].

The 4-butyl-2-oxo-2H-chromen-7-yl acetate probe addresses these limitations through targeted structural modification. By replacing the 4-methyl group with a 4-butyl aliphatic chain, the probe’s lipophilicity (LogP) is significantly increased.

Causality of the Design:

-

Quenching & Permeability: The acetate group at the 7-position masks the hydroxyl electron donor, disrupting the push-pull π -electron system of the coumarin core. This renders the molecule non-fluorescent and highly lipophilic, allowing rapid passive diffusion across the plasma membrane[4].

-

Activation: Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ester bond, releasing acetic acid and the active fluorophore, 7-hydroxy-4-butylcoumarin [3].

-